Sodium (2-chloro-6-fluorophenyl)methanesulfinate
Overview
Description
Sodium (2-chloro-6-fluorophenyl)methanesulfinate is a chemical compound with the molecular formula C7H5ClFNaO2S and a molecular weight of 230.62 g/mol . This compound is characterized by the presence of a sulfinyl group attached to a phenyl ring substituted with chlorine and fluorine atoms. It is commonly used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium (2-chloro-6-fluorophenyl)methanesulfinate typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with sodium sulfinate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained between 0°C to 25°C to ensure optimal yield .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and high yield. The reaction mixture is typically subjected to rigorous purification steps, including recrystallization and filtration, to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium (2-chloro-6-fluorophenyl)methanesulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: The sulfinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfonates
Reduction: Sulfides
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
Sodium (2-chloro-6-fluorophenyl)methanesulfinate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl compounds.
Biology: The compound is utilized in biochemical assays to study enzyme activities and protein interactions.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sodium (2-chloro-6-fluorophenyl)methanesulfinate involves its ability to act as a sulfonylating agent. The compound interacts with nucleophiles, leading to the formation of sulfonyl derivatives. The molecular targets include various functional groups such as amines, alcohols, and thiols. The pathways involved in these reactions are typically nucleophilic substitution and addition reactions .
Comparison with Similar Compounds
- Sodium methanesulfinate
- Sodium benzenesulfinate
- Sodium toluenesulfinate
Comparison: Sodium (2-chloro-6-fluorophenyl)methanesulfinate is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This structural feature imparts distinct reactivity and selectivity in chemical reactions compared to other sodium sulfinates. The compound’s ability to participate in a wide range of reactions makes it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
sodium;(2-chloro-6-fluorophenyl)methanesulfinate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO2S.Na/c8-6-2-1-3-7(9)5(6)4-12(10)11;/h1-3H,4H2,(H,10,11);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQDFYHNPYRHHQ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CS(=O)[O-])F.[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNaO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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